molecular formula C18H18N4O2 B2857648 2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380043-83-2

2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2857648
CAS RN: 2380043-83-2
M. Wt: 322.368
InChI Key: IRMNWLVQJRKRSD-UHFFFAOYSA-N
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Description

The compound “2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, a piperidine ring, a carbonyl group, a methoxy group, and a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings are likely to contribute to the rigidity of the molecule, while the carbonyl, methoxy, and carbonitrile groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the carbonyl group could potentially undergo nucleophilic addition reactions, and the carbonitrile group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like carbonyl and carbonitrile could increase its solubility in polar solvents .

properties

IUPAC Name

2-[[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-10-14-5-7-21-17(9-14)24-13-15-3-2-8-22(12-15)18(23)16-4-1-6-20-11-16/h1,4-7,9,11,15H,2-3,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMNWLVQJRKRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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